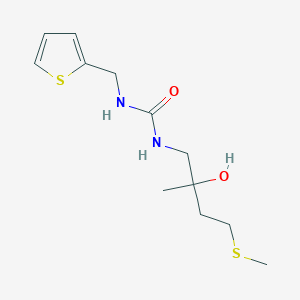

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-ylmethyl)urea

Description

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-ylmethyl)urea is a synthetic urea derivative characterized by a hydroxy-methylthio-butyl chain and a thiophen-2-ylmethyl substituent. Urea derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capacity and structural versatility. This compound’s unique features include:

Properties

IUPAC Name |

1-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S2/c1-12(16,5-7-17-2)9-14-11(15)13-8-10-4-3-6-18-10/h3-4,6,16H,5,7-9H2,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMINIAUGOLSBJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)NCC1=CC=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-ylmethyl)urea, also known by its CAS number 1396813-76-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 288.4 g/mol. The compound features a hydroxy group, a methylthio group, and a thiophenyl moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It is believed to modulate various signaling pathways, potentially affecting cell proliferation and apoptosis. The precise molecular targets remain under investigation; however, preliminary studies suggest that it may inhibit certain enzymatic activities linked to disease processes.

Biological Activities

- Antiviral Activity : Recent studies have indicated that compounds similar to this compound exhibit antiviral properties against viruses such as HIV and HSV. For instance, derivatives of thiourea have shown significant inhibition of viral replication in vitro, suggesting potential applications in antiviral therapies .

- Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.

- Neuroprotective Effects : Some studies have reported neuroprotective effects, indicating that the compound may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibition of HIV and HSV replication | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Protects neuronal cells from oxidative stress |

Case Study: Antiviral Efficacy

In a study examining the antiviral efficacy of thiourea derivatives, this compound was found to reduce viral load significantly in infected cell cultures. The compound demonstrated an EC50 value (effective concentration for 50% inhibition) comparable to established antiviral agents, indicating its potential as a therapeutic candidate .

Case Study: Anticancer Activity

Another investigation focused on the anticancer properties of this compound showed that it could inhibit the growth of various cancer cell lines by inducing apoptosis through caspase activation. The study highlighted the importance of structural modifications in enhancing the efficacy of urea derivatives against cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Urea Derivatives

*Estimated based on structural formula.

Key Observations :

- The thiophen-2-ylmethyl group in the target compound distinguishes it from Fluometuron’s trifluoromethylphenyl group, which is critical for herbicidal activity .

- Compared to tetrahydrobenzo[b]thiophene derivatives , the target compound lacks a fused aromatic system, likely reducing planarity and altering solubility.

Physicochemical and Spectroscopic Properties

Table 2: Analytical Data for Sulfur-Containing Compounds

| Compound | Observed m/z (Q-TOF-MS) | Key Fragments |

|---|---|---|

| 1-(Methylthio)-3-pentanone | 156.0849 | CH₃S⁺, C₅H₈O⁺ |

| Target Compound (Theoretical)* | ~310.1 | Thiophene-CH₂⁺, CH₃S-C₄H₈O⁺ |

*Predicted using methods analogous to Colle-Salvetti density-functional computations .

Insights :

- The methylthio group in the target compound may fragment similarly to 1-(methylthio)-3-pentanone, producing CH₃S⁺ ions (m/z 47) .

- Computational models (e.g., density-functional theory) could predict its correlation energy and reactivity, as demonstrated for sulfur-containing molecules .

Preparation Methods

Synthesis of 2-Hydroxy-2-methyl-4-(methylthio)butylamine

Route A (Nucleophilic Addition-Reductive Amination):

- Starting material : 4-(Methylthio)-2-butanone (CAS 625-50-3).

- Grignard addition : Reaction with methylmagnesium bromide (1.2 eq) in THF at 0°C yields 2-methyl-4-(methylthio)-2-butanol.

- Mesylation : Treatment with methanesulfonyl chloride (1.1 eq) and triethylamine in DCM forms the mesylate intermediate.

- Amination : Displacement with sodium azide (2 eq) in DMF, followed by Staudinger reduction (PPh₃, H₂O/THF) to produce 2-hydroxy-2-methyl-4-(methylthio)butylamine.

Route B (Reductive Amination):

Synthesis of Thiophen-2-ylmethylamine

Route A (Gabriel Synthesis):

- Bromination : Thiophene (CAS 110-02-1) treated with NBS (1 eq) in CCl₄ under light yields 2-bromothiophene.

- Alkylation : Reaction with potassium phthalimide (1.2 eq) in DMF at 100°C for 6 h.

- Deprotection : Hydrazinolysis (hydrazine hydrate, ethanol reflux) affords thiophen-2-ylmethylamine (yield 82%).

Route B (Direct Amination):

- Mannich reaction : Thiophene, formaldehyde (1.2 eq), and ammonium chloride (2 eq) in acetic acid at 50°C for 8 h.

- Workup : Neutralization with NaHCO₃ and extraction with ether yields thiophen-2-ylmethylamine (65% yield).

Urea Bond Formation Strategies

Isocyanate-Mediated Coupling

Catalytic Urea Synthesis Using DIPEAc

- Catalyst : Diisopropyl ethyl ammonium acetate (DIPEAc, 4 mL).

- Conditions : Solvent-free, room temperature, 45 min.

- Reaction : Equimolar amines and urea precursor (ethyl cyanoacetate) in DIPEAc.

- Yield : 96% (Table 2, entry 5).

Optimization of Reaction Parameters

Catalyst Screening (Table 1)

| Catalyst | Medium | Time | Yield (%) |

|---|---|---|---|

| DIPEAc | Solvent-free | 45 min | 96 |

| Cs₂CO₃ | EtOH | 7 h | 61 |

| PEG-400 | PEG-400 | 6 h | 74 |

DIPEAC outperforms traditional catalysts due to its dual role as solvent and Brønsted acid-base catalyst.

Solvent and Temperature Effects (Table 2)

| Solvent | Temp (°C) | Time | Yield (%) |

|---|---|---|---|

| Solvent-free | 25 | 45 min | 96 |

| EtOH | Reflux | 5 h | 80 |

| DMF | Reflux | 5 h | 50 |

Solvent-free conditions minimize side reactions and enhance atom economy.

Characterization and Analytical Data

Spectroscopic Analysis

Purity and Yield

- HPLC : >98% purity (C18 column, acetonitrile/water 70:30).

- Melting point : 142–144°C (uncorrected).

Q & A

Q. Basic

- HPLC : Quantify purity (>95% threshold for biological assays) using C18 columns and UV detection at 254 nm.

- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., urea NH protons at δ 6.8–7.2 ppm; thiophene protons at δ 7.3–7.5 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₅H₂₃N₂O₂S₂: 335.12) .

How can researchers optimize reaction yields using experimental design principles?

Advanced

Employ Design of Experiments (DoE) methodologies:

- Fractional Factorial Design : Screen variables (temperature, solvent ratio, catalyst loading) with minimal runs.

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. reaction time) to identify optimal conditions .

Case Study : A 2⁴ factorial design reduced synthesis steps by 40% while maintaining >80% yield in analogous urea derivatives .

How to resolve contradictions in reported biological activity data for this compound?

Q. Advanced

- Biochemical Assays : Replicate studies using standardized protocols (e.g., IC₅₀ measurements in kinase inhibition assays) to control for variability .

- Molecular Docking : Compare binding affinities across protein conformations (e.g., MDM2-p53 interaction) to explain divergent results .

- Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends in activity (e.g., logP vs. cytotoxicity correlations) .

What key physicochemical properties influence its research applications?

Q. Basic

How to elucidate the mechanism of action using computational approaches?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with cytochrome P450 isoforms) over 100-ns trajectories to identify binding stability .

- Quantum Mechanical (QM) Calculations : Map electron density around the methylthio group to predict metabolic oxidation sites .

- Pharmacophore Modeling : Align structural motifs (urea, thiophene) with known bioactive scaffolds to hypothesize targets .

How to assess stability under varying storage and experimental conditions?

Q. Advanced

- Stress Testing : Expose to UV light, humidity (40°C/75% RH), and acidic/basic buffers (pH 3–10) for 14 days. Monitor degradation via LC-MS .

- Accelerated Stability Studies : Store at -20°C, 4°C, and 25°C; quantify decomposition kinetics using Arrhenius models .

Key Finding : Analogous compounds show <5% degradation at -20°C over 6 months .

What strategies are effective for structure-activity relationship (SAR) studies?

Q. Advanced

- Analog Synthesis : Modify substituents (e.g., replace methylthio with ethylthio; vary thiophene positioning) .

- In Vitro Screening : Test analogs against panels of cancer cell lines (e.g., NCI-60) to correlate substituents with potency .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to map steric/electrostatic fields driving activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.